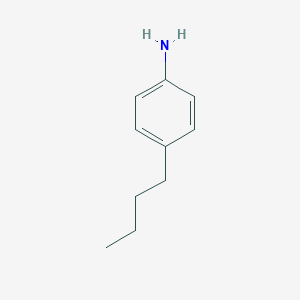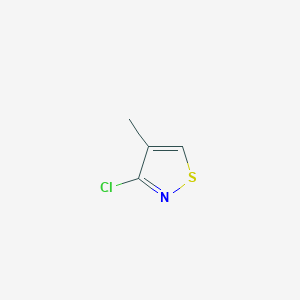
3-Chloro-4-methyl-1,2-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methyl-1,2-thiazole is a heterocyclic compound that contains a thiazole ring and a chlorine and methyl group at position 3 and 4, respectively. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. In
作用机制
The mechanism of action of 3-Chloro-4-methyl-1,2-thiazole is not fully understood. However, several studies have suggested that it may exert its antimicrobial and antifungal activities by disrupting the cell membrane or inhibiting the synthesis of essential biomolecules, such as DNA and RNA (Liu et al., 2018; Zhang et al., 2019). Moreover, its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation (Liu et al., 2019).
Biochemical and Physiological Effects:
3-Chloro-4-methyl-1,2-thiazole has been shown to have both biochemical and physiological effects. For instance, a study by Liu et al. (2018) reported that 3-Chloro-4-methyl-1,2-thiazole inhibited the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. Moreover, another study by Zhang et al. (2019) demonstrated that 3-Chloro-4-methyl-1,2-thiazole disrupted the cell membrane of fungi, leading to cell death. Additionally, 3-Chloro-4-methyl-1,2-thiazole has been found to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer activity (Liu et al., 2019).
实验室实验的优点和局限性
One of the advantages of using 3-Chloro-4-methyl-1,2-thiazole in lab experiments is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents. Moreover, its anticancer activity and low toxicity profile make it a promising lead compound for the development of new anticancer drugs. However, one of the limitations of using 3-Chloro-4-methyl-1,2-thiazole is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research and development of 3-Chloro-4-methyl-1,2-thiazole. One of the areas of interest is the optimization of its synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new derivatives and analogs of 3-Chloro-4-methyl-1,2-thiazole may lead to the discovery of more potent and selective antimicrobial, antifungal, and anticancer agents. Furthermore, the investigation of its pharmacokinetic and pharmacodynamic properties may provide valuable insights into its therapeutic potential.
合成方法
The synthesis of 3-Chloro-4-methyl-1,2-thiazole can be achieved through various methods, including the reaction of 3-chlorothiophene with acetone in the presence of a strong base, such as sodium hydride, or the reaction of 3-chlorothiophene with methyl isocyanate in the presence of a catalyst, such as copper(II) chloride. Another method involves the reaction of 3-chlorothiophene with methyl ethyl ketone oxime in the presence of a strong acid, such as hydrochloric acid. The yield and purity of the compound can be improved through purification techniques, such as recrystallization or column chromatography.
科学研究应用
3-Chloro-4-methyl-1,2-thiazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess antimicrobial, antifungal, and anticancer activities. For instance, a study conducted by Liu et al. (2018) demonstrated that 3-Chloro-4-methyl-1,2-thiazole exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF) strains. Moreover, another study by Zhang et al. (2019) reported that 3-Chloro-4-methyl-1,2-thiazole showed significant antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 3-Chloro-4-methyl-1,2-thiazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells (Liu et al., 2019).
属性
CAS 编号 |
1072-56-6 |
|---|---|
产品名称 |
3-Chloro-4-methyl-1,2-thiazole |
分子式 |
C4H4ClNS |
分子量 |
133.6 g/mol |
IUPAC 名称 |
3-chloro-4-methyl-1,2-thiazole |
InChI |
InChI=1S/C4H4ClNS/c1-3-2-7-6-4(3)5/h2H,1H3 |
InChI 键 |
FQANRCWINZEGNW-UHFFFAOYSA-N |
SMILES |
CC1=CSN=C1Cl |
规范 SMILES |
CC1=CSN=C1Cl |
同义词 |
3-Chloro-4-methylisothiazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



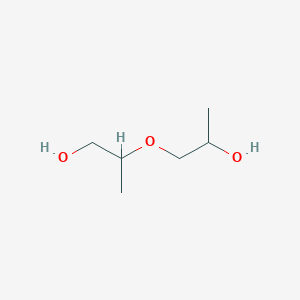
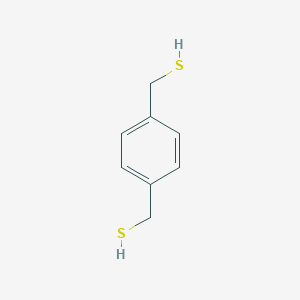
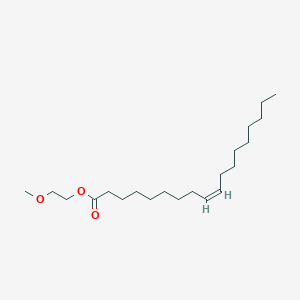
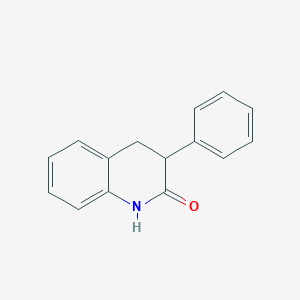
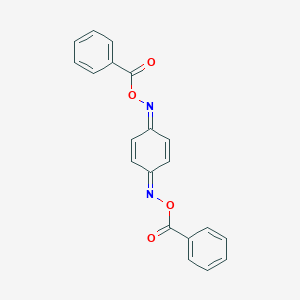
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
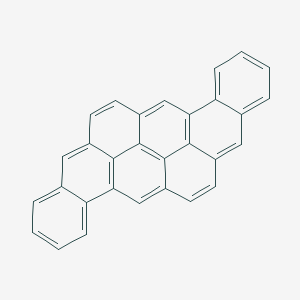




![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)
![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)
